molecular formula C11H13NO3 B11725025 (NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine

Cat. No.: B11725025
M. Wt: 207.23 g/mol
InChI Key: ISLHQWBNLXYVQG-SDQBBNPISA-N
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Description

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine is a chemical compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine typically involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features are similar to those found in known bioactive molecules, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of (NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The benzodioxole ring is known to interact with proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
  • 3-(1,3-benzodioxol-5-yl)-2-oxiranyl)(3,4-dimethoxyphenyl)methanone

Uniqueness

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine stands out due to its specific combination of a benzodioxole ring and a hydroxylamine group. This unique structure imparts distinct reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine

InChI

InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3/b12-6-

InChI Key

ISLHQWBNLXYVQG-SDQBBNPISA-N

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCO2)/C=N\O

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=NO

Origin of Product

United States

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